Methyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
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Description
Methyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
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Biological Activity
Methyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The compound has the following molecular formula: C21H21N3O5. Its structure features an indole core fused with a pyrano-pyridine system, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The following table summarizes relevant findings regarding its antiproliferative effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 14.8 | Induction of apoptosis and cell cycle arrest |
HepG2 (Liver) | 18.3 | Inhibition of carbonic anhydrases |
A549 (Lung) | 0.46 | Tubulin polymerization inhibition |
Case Study: In an experimental setup involving the MCF-7 breast cancer cell line, the compound demonstrated significant antiproliferative activity with an IC50 value of 14.8 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometric analysis. Additionally, molecular docking studies indicated strong interactions with tubulin-binding sites, further supporting its role as a potential anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes such as carbonic anhydrases (hCA IX and hCA II), which are implicated in tumor growth and metastasis.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical aspect of its anticancer properties. Studies have confirmed that it activates apoptotic pathways in various cancer cell lines.
- Cell Cycle Arrest : Flow cytometry results indicate that treatment with this compound leads to a significant arrest in the cell cycle at the G2/M phase, preventing further division of cancer cells.
Comparative Analysis with Other Indole Derivatives
To better understand the efficacy of this compound compared to other indole derivatives, a comparative analysis is presented below:
Compound Name | IC50 (MCF-7) | Mechanism |
---|---|---|
Methyl 2'-amino... | 14.8 | Apoptosis induction |
Indole Derivative A | 12.0 | Tubulin inhibition |
Indole Derivative B | 20.0 | Carbonic anhydrase inhibition |
This comparison illustrates that while methyl 2'-amino... exhibits promising activity against MCF-7 cells, it is slightly less potent than some other derivatives but still demonstrates significant therapeutic potential.
Properties
IUPAC Name |
methyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-5-24-11(2)10-14-15(18(24)25)21(16(17(22)29-14)19(26)28-4)12-8-6-7-9-13(12)23(3)20(21)27/h6-10H,5,22H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGZOMZYMMEILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C3(C4=CC=CC=C4N(C3=O)C)C(=C(O2)N)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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